molecular formula C21H25N5O3S2 B2494108 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1021250-66-7

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2494108
CAS No.: 1021250-66-7
M. Wt: 459.58
InChI Key: FXQPRHYKAZPYPM-UHFFFAOYSA-N
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H25N5O3S2 and its molecular weight is 459.58. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Isomorphism

Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues The research by Swamy et al. (2013) discusses two isomorphous structures, specifically methyl- and chloro-substituted analogues, highlighting their adherence to the chlorine-methyl exchange rule. Both structures exhibit extensive disorder, which may pose challenges in automatic isomorphism detection during data-mining procedures, such as searches in structural databases like the Cambridge Structural Database. This study underlines the complexity and structural intricacies of such compounds, potentially including "(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone" Swamy et al., 2013.

Synthesis and Applications in Drug Design

Synthesis of Antimicrobial and Anticancer Agents Several studies have highlighted the synthesis of various derivatives of pyrazole and pyrazoline compounds for potential antimicrobial and anticancer applications. For instance:

  • Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, exhibiting promising antimicrobial activity against pathogens like ciprofloxacin and fluconazole Kumar et al., 2012.
  • Katariya et al. (2021) focused on synthesizing 1,3-oxazole clubbed pyridyl-pyrazolines, revealing significant anticancer activity against a panel of 60 cancer cell lines, also demonstrating in vitro antibacterial and antifungal effectiveness Katariya et al., 2021.

Enzyme Inhibitory Activity Research by Cetin et al. (2021) on thiophene-based heterocyclic compounds, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, highlighted their in vitro enzyme inhibitory activities. Notably, these compounds showed promising inhibition against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Molecular docking studies affirmed significant interactions at the enzyme active sites, suggesting potential utilization in overcoming microbe resistance to pharmaceutical drugs Cetin et al., 2021.

Molecular Docking and Synthesis for Biological Activities

Molecular Docking Studies for Antimicrobial and Anticancer Activities Studies involving molecular docking and synthesis of novel compounds have shown that:

  • Hafez et al. (2016) synthesized pyrazole derivatives with potent antimicrobial and higher anticancer activities compared to reference drugs like doxorubicin Hafez et al., 2016.
  • Lynda (2021) synthesized derivatives containing pyrazole moieties, showcasing moderate antibacterial and antioxidant activities. The study emphasized DFT and molecular orbital calculations to further understand the antibacterial activity Lynda, 2021.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S2/c1-14-19-16(21(27)25-8-6-24(2)7-9-25)12-17(18-4-3-10-30-18)22-20(19)26(23-14)15-5-11-31(28,29)13-15/h3-4,10,12,15H,5-9,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQPRHYKAZPYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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